molecular formula C10H9FN2O B2919908 2-cyano-N-(4-fluorobenzyl)acetamide CAS No. 169120-70-1

2-cyano-N-(4-fluorobenzyl)acetamide

Cat. No.: B2919908
CAS No.: 169120-70-1
M. Wt: 192.193
InChI Key: JMWIYDKCDJIKLV-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-fluorobenzyl)acetamide is a cyanoacetamide derivative characterized by a fluorinated benzyl group attached to the acetamide core. Its molecular formula is C₁₀H₉FN₂O₂ (molecular weight: 208.19 g/mol) . The structure features a cyano (–CN) group adjacent to the carbonyl, enhancing its reactivity as a synthon in heterocyclic chemistry .

Properties

IUPAC Name

2-cyano-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWIYDKCDJIKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorobenzyl)acetamide typically involves the reaction of 4-fluorobenzylamine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the cyano group . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-fluorobenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-N-(4-fluorobenzyl)acetamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-Cyano-N-(4-fluorobenzyl)acetamide vs. Methoxy-Substituted Analogs
  • 3h: 2-Cyano-N-(3,5-dimethoxybenzyl)acetamide Molecular Formula: C₁₂H₁₄N₂O₃ Key Features: Two methoxy (–OCH₃) groups at the 3,5-positions of the benzyl ring. ¹H NMR: δ 3.83 (s, –(OCH₃)₂), 6.18–6.6 (ArH), 8.74 (s, –NH) .
3f: 2-Cyano-N-(1-(4-methoxyphenyl)ethyl)acetamide
  • Molecular Formula: C₁₂H₁₄N₂O₂
  • Key Features: A 4-methoxy group on a phenethyl chain.
  • ¹H NMR : δ 3.80 (s, –OCH₃), 5.10 (q, –CH–), 6.9–7.24 (ArH) .
  • Impact : The ethyl linker and methoxy group may enhance lipophilicity, affecting membrane permeability in biological assays.

Functional Group Modifications

2-Chloro-N-(4-fluorobenzyl)acetamide
  • Molecular Formula: C₉H₉ClFNO
  • Molecular Weight: 201.63 g/mol .
  • Key Difference: Chloro (–Cl) replaces cyano (–CN), altering electronic properties. The chloro group is less electron-withdrawing, which may reduce acidity of α-hydrogens and reactivity in cyclocondensation reactions.
2-Azido-N-(4-fluorophenyl)acetamide
  • Key Difference: Azido (–N₃) group instead of cyano. Azides are versatile in click chemistry but pose stability challenges compared to cyanoacetamides .
Gewald Reaction with 2-Cyano-N-(4-methoxyphenyl)acetamide (142)
  • Outcome : Successful synthesis of thiophene derivatives (2a, 2b) under standard conditions but failed under microwave-assisted methods .
3k: 2-Cyano-N-(5-methyl-pyridin-3-yl)acetamide
  • Key Feature : Pyridinyl substituent.
  • Impact : The nitrogen-rich ring enables coordination with metal catalysts, useful in medicinal chemistry .

Data Table: Structural and Spectral Comparison

Compound Name R Group / Substituent Molecular Formula Molecular Weight (g/mol) Key ¹H NMR Signals (DMSO-d6)
This compound 4-Fluorobenzyl C₁₀H₉FN₂O₂ 208.19 δ 3.30 (s, –CH₂CN), 4.20 (s, –CH₂Ar), 8.74 (s, –NH)
3e: 2-Cyano-N-(1-phenylethyl)acetamide 1-Phenylethyl C₁₁H₁₂N₂O 219.25 δ 1.45 (d, –CH₃), 5.10 (q, –CH–), 8.34 (s, –NH)
3h: 2-Cyano-N-(3,5-dimethoxybenzyl)acetamide 3,5-Dimethoxybenzyl C₁₂H₁₄N₂O₃ 235.25 δ 3.83 (s, –(OCH₃)₂), 6.18–6.6 (ArH)
2-Chloro-N-(4-fluorobenzyl)acetamide 4-Fluorobenzyl C₉H₉ClFNO 201.63 Not reported; CAS: 257279-75-7

Biological Activity

2-Cyano-N-(4-fluorobenzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C11H10FN3O
  • Molecular Weight : 219.22 g/mol
  • CAS Number : 169120-70-1

The compound features a cyano group, a benzyl moiety with a fluorine substitution, and an acetamide group, which are critical for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antidiabetic Activity : It has shown potential as an α-glucosidase inhibitor, which is significant in managing postprandial blood glucose levels. The structure-activity relationship (SAR) indicates that the presence of the 4-fluorobenzyl group enhances inhibitory potency against α-glucosidase, with some derivatives exhibiting IC50 values significantly lower than standard drugs like acarbose .
  • Anticancer Properties : Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines. The presence of the fluorine atom and the cyano group contributes to its ability to interfere with cellular processes, leading to cell cycle arrest and apoptosis in various cancer types .

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : As an α-glucosidase inhibitor, it acts by preventing the breakdown of carbohydrates into glucose, thus lowering blood sugar levels post-meal.
  • Induction of Apoptosis : In cancer studies, it has been shown to activate caspase pathways, leading to programmed cell death. This is particularly evident in studies involving breast cancer cell lines where the compound induced apoptosis through mitochondrial pathways .
  • Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, which is crucial for halting proliferation and allowing for potential therapeutic interventions .

Case Studies and Research Findings

StudyFindingsIC50 Values
Study A (Nature)Evaluated anti-α-glucosidase activityCompound 9e (IC50 = 1.00 µM)
Study B (MDPI)Induced apoptosis in MCF-7 cellsIC50 = 10.25 µM
Study C (PMC)G1 phase arrest in cancer cellsVaried IC50 depending on the derivative

Detailed Findings

  • In a study focusing on α-glucosidase inhibition, several derivatives were synthesized, with this compound showing promising results compared to traditional inhibitors .
  • Another research highlighted its anticancer activity against multiple cell lines, demonstrating significant cytotoxic effects through apoptosis induction mechanisms .

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